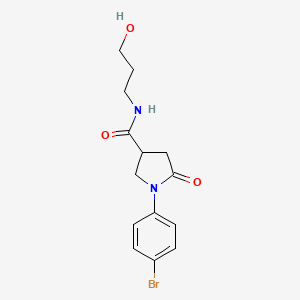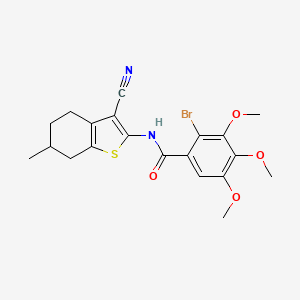
1-(4-bromophenyl)-N-(3-hydroxypropyl)-5-oxo-3-pyrrolidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-bromophenyl)-N-(3-hydroxypropyl)-5-oxo-3-pyrrolidinecarboxamide, also known as BPP-5a, is a small molecule that has shown promising results in scientific research. It belongs to the class of pyrrolidinecarboxamides and has been synthesized using various methods.
作用機序
1-(4-bromophenyl)-N-(3-hydroxypropyl)-5-oxo-3-pyrrolidinecarboxamide has been found to act as an inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism. By inhibiting DPP-4, this compound can increase the levels of incretin hormones, which stimulate insulin secretion and reduce blood glucose levels. This compound has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In animal models, this compound has been found to improve glucose tolerance, reduce insulin resistance, and decrease inflammation. This compound has also been shown to have antioxidant effects and can protect against oxidative stress. In addition, this compound has been found to improve endothelial function and reduce atherosclerosis.
実験室実験の利点と制限
1-(4-bromophenyl)-N-(3-hydroxypropyl)-5-oxo-3-pyrrolidinecarboxamide has several advantages for lab experiments, including its high purity and stability. It is also easy to synthesize using the methods mentioned above. However, this compound has some limitations, including its high cost and limited availability. In addition, this compound has not been extensively studied in humans, and its long-term effects are not yet known.
将来の方向性
There are several future directions for the study of 1-(4-bromophenyl)-N-(3-hydroxypropyl)-5-oxo-3-pyrrolidinecarboxamide. One area of research is the development of this compound analogs with improved potency and selectivity. Another area of research is the investigation of the long-term effects of this compound in humans. In addition, this compound could be studied in combination with other drugs to determine its potential for synergistic effects. Finally, this compound could be studied in other disease models to determine its potential for therapeutic applications.
合成法
1-(4-bromophenyl)-N-(3-hydroxypropyl)-5-oxo-3-pyrrolidinecarboxamide has been synthesized using different methods, including the reaction of 4-bromoaniline with ethyl 3-oxopentanoate, followed by the reaction with 3-chloropropanol and pyrrolidine-2,5-dione. Another method involves the reaction of 4-bromoaniline with 3-hydroxypropyl isocyanide and pyrrolidine-2,5-dione. Both methods have been successful in producing this compound with high purity.
科学的研究の応用
1-(4-bromophenyl)-N-(3-hydroxypropyl)-5-oxo-3-pyrrolidinecarboxamide has been studied in various scientific research fields, including neuroscience, cancer research, and cardiovascular disease. In neuroscience, this compound has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. In cancer research, this compound has been found to inhibit the growth of cancer cells and induce apoptosis. In cardiovascular disease, this compound has been shown to have vasodilatory effects and can reduce blood pressure.
特性
IUPAC Name |
1-(4-bromophenyl)-N-(3-hydroxypropyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O3/c15-11-2-4-12(5-3-11)17-9-10(8-13(17)19)14(20)16-6-1-7-18/h2-5,10,18H,1,6-9H2,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBKDYAWIRYKFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Br)C(=O)NCCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{1-[(3-bromophenyl)amino]-2-methylpropyl}-2,5-pyrrolidinedione](/img/structure/B4966908.png)
![((2S)-1-{5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-2-pyrrolidinyl)methanol](/img/structure/B4966914.png)

![N-[4-(acetylamino)phenyl]-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B4966929.png)
![1-[benzyl(phenyl)amino]-3-(4-methylphenoxy)-2-propanol hydrochloride](/img/structure/B4966936.png)
![N-[4-(benzyloxy)benzyl]-4-methoxy-3-biphenylamine](/img/structure/B4966944.png)

![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2,3-dichlorobenzamide](/img/structure/B4966973.png)
![N-(1-{1-[(dimethylamino)sulfonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B4966978.png)
![2-(4-fluorophenyl)-4-methyl-4H-pyrrolo[1,2-a]benzimidazole](/img/structure/B4966983.png)
![5-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4966999.png)
![benzyl 2-[6-(anilinocarbonyl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate](/img/structure/B4967006.png)

